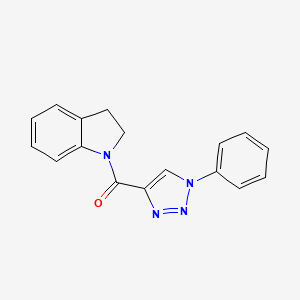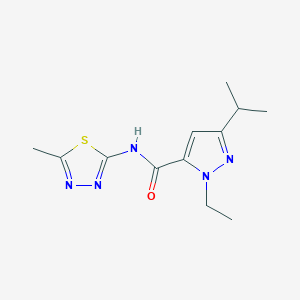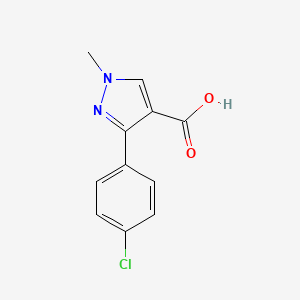![molecular formula C26H22N2O4 B7498622 N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)
N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide is not completely understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMPs.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been found to exhibit anti-inflammatory properties, which may help to reduce inflammation and pain. In addition, it has been studied for its potential anticancer properties, as it has been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different research applications. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in certain research applications.
Future Directions
There are several future directions for the research of N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide. One potential direction is the further exploration of its potential applications in the field of medicinal chemistry, particularly for the treatment of cancer and other diseases. Another potential direction is the development of new synthesis methods that are more cost-effective and efficient. Finally, the development of new analytical methods for the detection and quantification of this compound may also be an important future direction for research.
Synthesis Methods
The synthesis of N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide can be achieved through several methods. One of the most common methods involves the reaction of 2-hydroxy-3-methyl-4H-chromen-4-one with N,N-dimethylcarbamoyl chloride in the presence of a base, followed by the reaction with 2-aminophenylboronic acid.
Scientific Research Applications
N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Properties
IUPAC Name |
N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-16-22(29)19-13-9-14-20(24(19)32-23(16)17-10-5-4-6-11-17)25(30)27-21-15-8-7-12-18(21)26(31)28(2)3/h4-15H,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVYNSOQOOFDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=CC=CC=C3C(=O)N(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)

![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)


![3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
![2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)
